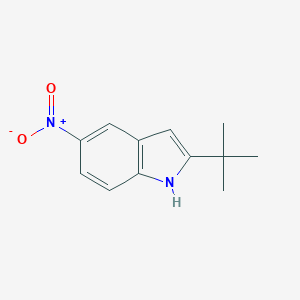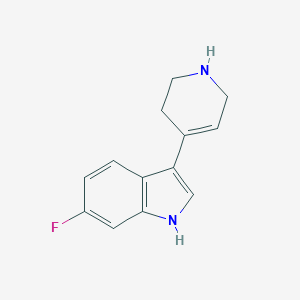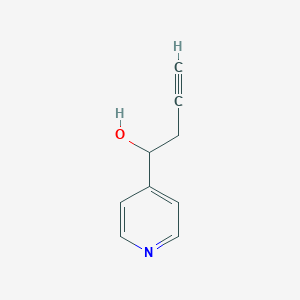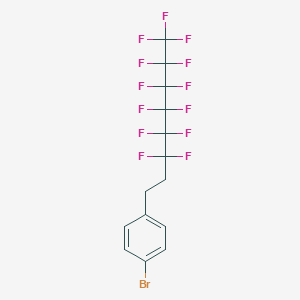
1-Bromo-4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)benzene
Descripción general
Descripción
“1-Bromo-4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)benzene” is a complex organic compound. It is a derivative of benzene, which is a simple aromatic ring, and it contains a bromine atom and a long chain of carbon and fluorine atoms .
Synthesis Analysis
The synthesis of such a compound would likely involve the reaction of a suitable benzene derivative with a bromine source . The long chain of carbon and fluorine atoms could be introduced using a suitable fluoroalkylating agent .Molecular Structure Analysis
The molecular structure of this compound would be characterized by the benzene ring at its core, with the bromine atom and the long chain of carbon and fluorine atoms attached to it .Chemical Reactions Analysis
This compound, like other benzene derivatives, could undergo a variety of chemical reactions. For example, it could participate in substitution reactions, where the bromine atom or a part of the fluoroalkyl chain is replaced by another group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom and the long chain of carbon and fluorine atoms could affect its boiling point, melting point, and solubility .Aplicaciones Científicas De Investigación
X-Ray Structure Determinations of Bromo- and/or Bromomethylsubstituted Benzenes : This study focuses on the structures of benzene derivatives with bromo and bromomethyl substituents. It discusses the interactions within these compounds, including Br···Br and C–Br···π interactions, which are critical in understanding the packing and structural behavior of such benzene derivatives (Jones, Kuś, & Dix, 2012).
1-Bromo-3,5-bis(trifluoromethyl)benzene A Versatile Starting Material for Organometallic Synthesis
: This research highlights the synthetic utility of 1-bromo-3,5-bis(trifluoromethyl)benzene, a compound similar in structure to the one . It serves as a precursor for various organometallic intermediates, demonstrating the significance of brominated benzene derivatives in synthetic chemistry (Porwisiak & Schlosser, 1996).
Radiosynthesis of 1‐[18F]fluoromethyl‐4‐methyl‐benzene and Substituted Analogs : This study involves the preparation of 1-[18F]fluoromethyl-4-methyl-benzene from its bromo analog. It emphasizes the potential of brominated benzene compounds in creating bifunctional labeling agents, which are crucial in radiopharmaceutical applications (Namolingam, Luthra, Brady, & Pike, 2001).
Ethynylferrocene Compounds of 1,3,5-Tribromobenzene : This research discusses the synthesis and characterization of ethynylferrocene compounds derived from 1,3,5-tribromobenzene. It underscores the electrochemical properties of these compounds, indicating the importance of brominated benzene derivatives in electrochemistry and materials science (Fink et al., 1997).
Synthesis and Fluorescence Properties of 1-Bromo-4-( 2,2-diphenylvinyl) benzene : This paper describes the synthesis and photoluminescence properties of 1-bromo-4-(2,2-diphenylvinyl)benzene. The study's insights into the fluorescence properties of such compounds are crucial for developing materials with specific optical characteristics (Zuo-qi, 2015).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
1-bromo-4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8BrF13/c15-8-3-1-7(2-4-8)5-6-9(16,17)10(18,19)11(20,21)12(22,23)13(24,25)14(26,27)28/h1-4H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INTYDOLPAWEEIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8BrF13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60895651 | |
| Record name | 1-Bromo-4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60895651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
503.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
195324-87-9 | |
| Record name | 1-Bromo-4-(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60895651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Furo[2,3-d]pyrimidin-4-amine](/img/structure/B60386.png)
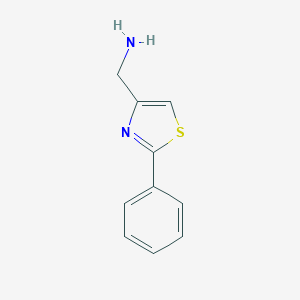
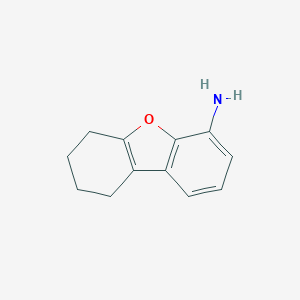
![(E)-But-2-enedioic acid;2-[(E)-(2,5-dimethyl-4,4-dioxopyrazolo[3,4-c][2,1]benzothiazepin-10-ylidene)amino]oxy-N,N-dimethylethanamine](/img/structure/B60392.png)
![1-[5-(4-Methylphenyl)-7-phenyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]pyrrolidine-2,5-dione](/img/structure/B60395.png)


